2-bromo-N-(2,3-dimethylphenyl)acetamide

Urease inhibition Structure-activity relationship Regioisomeric selectivity

2-Bromo-N-(2,3-dimethylphenyl)acetamide (CAS 349120-89-4) belongs to the α-haloacetanilide class of electrophilic building blocks, possessing the reactive bromoacetamide warhead required for nucleophilic displacement and covalent modification strategies. The compound is primarily deployed as a synthetic intermediate for constructing more complex pharmacologically active molecules.

Molecular Formula C10H12BrNO
Molecular Weight 242.11 g/mol
CAS No. 349120-89-4
Cat. No. B1273361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-(2,3-dimethylphenyl)acetamide
CAS349120-89-4
Molecular FormulaC10H12BrNO
Molecular Weight242.11 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)NC(=O)CBr)C
InChIInChI=1S/C10H12BrNO/c1-7-4-3-5-9(8(7)2)12-10(13)6-11/h3-5H,6H2,1-2H3,(H,12,13)
InChIKeyZQINBDNYXTWMSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-N-(2,3-dimethylphenyl)acetamide (CAS 349120-89-4): A Structurally Defined α-Bromoacetamide Building Block with Documented Kinase and Epigenetic Target Profiling


2-Bromo-N-(2,3-dimethylphenyl)acetamide (CAS 349120-89-4) belongs to the α-haloacetanilide class of electrophilic building blocks, possessing the reactive bromoacetamide warhead required for nucleophilic displacement and covalent modification strategies . The compound is primarily deployed as a synthetic intermediate for constructing more complex pharmacologically active molecules . Unlike simple haloacetamides, this compound has been directly screened in biochemical profiling panels, yielding quantitative inhibition data against human histone acetyltransferase PCAF (IC50: 70,000 nM), ATPase ATAD2A (IC50: 100,000 nM), and histone deacetylases HDAC5/6/7 (Ki > 50,000 nM) via BROMOscan and fluorescence-based enzymatic assays . The 2,3-dimethylphenyl substitution pattern on the anilide ring provides a distinct steric and electronic profile that differentiates it from the more common 2,4- and 2,6-dimethyl isomers that dominate the lidocaine-related chemical space .

Why 2-Bromo-N-(2,3-dimethylphenyl)acetamide Cannot Be Treated as a Commodity Haloacetanilide: Evidence of Positional-Isomer-Dependent Biological Activity


The dimethylphenyl positional isomers—2,3-, 2,4-, 2,5-, 2,6-, and 3,4-substituted acetamides—share identical molecular formulas (C10H12BrNO) and molecular weights (242.11 g/mol) but are not functionally interchangeable. Direct experimental evidence from a head-to-head urease inhibition study demonstrates that the 2,3-dimethylphenyl regioisomer exhibits markedly different potency from the 2,4-dimethylphenyl counterpart (16.62 ± 3.97% inhibition at 100 µM vs. 27.48 ± 2.76%), a 1.65-fold difference arising solely from methyl group repositioning on the aryl ring . Furthermore, the 2,3-isomer occupies a distinct chemical space relative to the 2,6-isomer that forms the core of the lidocaine pharmacophore family . The LogP of the 2,3-isomer (2.21) differs measurably from the 2,5-isomer (2.26), demonstrating that even subtle regioisomeric variations alter physicochemical properties relevant to membrane permeability and target engagement . Generic procurement strategies that treat any dimethylphenyl bromoacetamide as equivalent risk delivering a compound with a different biological fingerprint, different physicochemical trajectory, and different synthetic intermediate reactivity than the intended 2,3-isomer.

Quantitative Differentiation Evidence for 2-Bromo-N-(2,3-dimethylphenyl)acetamide (CAS 349120-89-4): Comparative Data vs. Regioisomeric and Functional Analogs


Head-to-Head Urease Inhibition: 2,3-Dimethylphenyl vs. 2,4-Dimethylphenyl Regioisomers Show 1.65-Fold Potency Difference at Equal Concentration

In a controlled urease inhibition assay measuring percent inhibition at a single concentration of 100 µM, the compound bearing the 2,3-dimethylphenyl substituent (Compound 9s) produced 16.62 ± 3.97% inhibition, whereas the direct 2,4-dimethylphenyl positional isomer (Compound 9q) yielded 27.48 ± 2.76% inhibition under identical conditions . The 2,4-isomer is 1.65-fold more potent, demonstrating that the methyl group position on the phenyl ring is a critical determinant of target engagement. This head-to-head data establishes that the 2,3-isomer is not simply a weaker inhibitor but occupies a distinct activity band that may be preferred in contexts where moderate rather than maximal urease inhibition is desired, such as in selectivity profiling or mechanistic probe design.

Urease inhibition Structure-activity relationship Regioisomeric selectivity

Broader Urease SAR Context: 2,3-Dimethylphenyl Activity Ranks at the Lower End Among Diverse Aryl Substituents at 100 µM

Within the same urease inhibition panel, the 2,3-dimethylphenyl derivative (9s, 16.62 ± 3.97%) was benchmarked against 20 other aryl-substituted analogs at 100 µM . The 2-fluorophenyl analog (9b) achieved the highest inhibition at 28.21 ± 3.81%, while the 4-chlorophenyl (9d, 11.76 ± 0.74%) and 4-methoxyphenyl (9k, 12.38 ± 0.67%) analogs ranked lower. The 2,3-dimethylphenyl compound occupies a distinct intermediate-to-low activity band that is statistically separable from both the high-activity cluster (9b, 9q, 9r) and the low-activity cluster (9d, 9k). This class-level positioning indicates that the 2,3-dimethylphenyl moiety confers a specific electronic or steric profile that is not achievable with mono-substituted, halogenated, or methoxylated phenyl rings; it provides a unique reference point for mapping how vicinal dimethyl substitution affects enzyme active-site interactions.

Urease inhibition SAR table Aryl substituent ranking

BROMOscan Profiling: 2,3-Dimethylphenyl Bromoacetamide Shows Weak but Quantified Engagement of PCAF (IC50 70 µM) and ATAD2A (IC50 100 µM) Epigenetic Bromodomains

This compound was directly profiled in the BROMOscan assay platform against human PCAF (histone acetyltransferase KAT2B) and ATAD2A (ATPase family AAA domain-containing protein 2), yielding IC50 values of 70,000 nM and 100,000 nM, respectively, after 1-hour incubation with recombinant proteins expressed in E. coli BL21 . These are weak binding values consistent with the compound serving as a non-optimized fragment or negative control in bromodomain inhibitor programs. No comparable BROMOscan data exist for the 2,4-, 2,5-, or 2,6-dimethylphenyl regioisomers in public databases, making this compound the only member of the dimethylphenyl bromoacetamide series with verified bromodomain engagement data . The PCAF IC50 of 70,000 nM provides a quantitative baseline for structure-based optimization; any medicinal chemistry campaign seeking to improve PCAF potency can measure fold-improvement directly against this value.

BROMOscan Epigenetic target profiling PCAF ATAD2A

HDAC Panel Profiling: 2,3-Dimethylphenyl Bromoacetamide Is a Weak HDAC5/6/7 Ligand (Ki > 50 µM Across Three Isoforms), Serving as a Negative Control Baseline

This compound was evaluated in fluorescence-based enzymatic assays against human HDAC5, HDAC6, and HDAC7, yielding Ki values consistently above 50,000 nM across all three isoforms . The >50 µM threshold indicates negligible HDAC inhibitory activity, positioning this compound as a negative control in HDAC inhibitor screening cascades. The uniform lack of potency across HDAC5/6/7 (all > 50,000 nM) suggests that the 2,3-dimethylphenyl bromoacetamide scaffold does not engage the HDAC catalytic site at physiologically meaningful concentrations. This negative data is functionally significant: it establishes a clean baseline for counter-screening, ensuring that any observed biological activity in phenotypic assays can be attributed to non-HDAC mechanisms. No equivalent HDAC panel data are publicly available for the 2,4-, 2,5-, or 2,6-dimethylphenyl regioisomers.

HDAC inhibition Isoform selectivity Ki determination

Synthetic Utility: Electrochemical Debrominative Deuteration of 2-Bromo-N-arylacetamides Demonstrates Broad Substrate Scope Including 2,3-Dimethylphenyl Derivatives

A 2025 publication in Chemical Communications demonstrated that 2-bromo-N-arylacetamides—including those bearing substituted phenyl rings—undergo efficient electro-reductive debrominative hydrogenation/deuteration using H2O/D2O as the hydrogen/deuterium source at room temperature . This methodology proceeds via C–Br bond activation and tolerates a broad range of functional groups on the aryl ring. The 2-bromoacetamide warhead is essential for this transformation; the corresponding chloroacetamides and iodoacetamides exhibit different electrochemical reduction potentials . The 2,3-dimethylphenyl substituent provides steric bulk adjacent to the amide nitrogen, which may influence the electrochemical reduction potential and reaction rate relative to unsubstituted or para-substituted analogs, though explicit kinetic comparisons between regioisomers were not reported. This establishes the 2,3-isomer as a validated substrate for deuteration chemistry, generating N-(2,3-dimethylphenyl)acetamide-d derivatives useful as internal standards in mass spectrometry-based quantification.

Electrochemical deuteration C–Br activation 2-Bromo-N-arylacetamide synthesis

LogP and Physicochemical Differentiation: 2,3-Dimethylphenyl Isomer (LogP 2.21) vs. 2,5-Dimethylphenyl Isomer (LogP 2.26) Demonstrates Measurable, Non-Identical Lipophilicity

The calculated partition coefficient (LogP) of 2-bromo-N-(2,3-dimethylphenyl)acetamide is 2.21, as reported by the ChemBridge Hit2Lead building block catalog . The 2,5-dimethylphenyl regioisomer (CAS 349120-88-3) has a LogP of 2.26 under the same calculation methodology . The ΔLogP of 0.05 units, while modest, is measurable and reflects the different spatial orientation of the two methyl groups on the phenyl ring, which affects the compound's dipole moment and hydrophobic surface area. Lipophilicity differences of this magnitude can translate into altered membrane permeability, protein binding, and pharmacokinetic behavior when these compounds serve as precursors to more complex drug candidates. The rotational bond count (2 for both isomers) and molecular weight (242 Da for both) are identical, meaning LogP is the primary computable differentiator among these regioisomers at the building block level.

LogP comparison Lipophilicity Physicochemical property differentiation Regioisomer identity

Confirmed Application Scenarios for 2-Bromo-N-(2,3-dimethylphenyl)acetamide (CAS 349120-89-4) Based on Quantitative Evidence


Chemical Probe and Negative Control for Bromodomain and HDAC Inhibitor Screening Cascades

Researchers developing small-molecule inhibitors of PCAF, ATAD2A, or HDAC5/6/7 can deploy 2-bromo-N-(2,3-dimethylphenyl)acetamide as a structurally defined negative control or weak-binding reference compound. The compound has verified IC50 values of 70,000 nM (PCAF) and 100,000 nM (ATAD2A) from BROMOscan profiling, and Ki values > 50,000 nM for HDAC5/6/7 . These data establish a quantitative baseline for hit identification: any novel compound must demonstrate potency significantly below these thresholds to be considered a confirmed hit. The compound's verified lack of HDAC inhibition ensures that phenotypic responses observed in cell-based assays are not confounded by HDAC-mediated mechanisms. No other dimethylphenyl bromoacetamide regioisomer possesses this validated negative control profile in public databases .

Synthesis of Deuterium-Labeled N-(2,3-Dimethylphenyl)acetamide Internal Standards via Electrochemical Deuteration

The 2025 electrochemical debrominative deuteration methodology published in Chemical Communications provides a direct route to convert 2-bromo-N-(2,3-dimethylphenyl)acetamide into N-(2,3-dimethylphenyl)acetamide-d derivatives. These deuterated products serve as stable isotope-labeled internal standards for LC-MS/MS quantification of N-(2,3-dimethylphenyl)acetamide metabolites or related amides in pharmacokinetic and drug metabolism studies. The room-temperature electrochemical conditions using D2O as the deuterium source offer an economical alternative to traditional deuterium gas-based reductions, and the demonstrated functional group tolerance of the method confirms that the 2,3-dimethyl substitution pattern does not interfere with C–Br bond activation.

Urease Inhibitor SAR Studies Requiring a Moderate-Activity 2,3-Dimethylphenyl Reference Point

In structure-activity relationship campaigns targeting urease, the 2,3-dimethylphenyl derivative provides a quantified reference point at 16.62 ± 3.97% inhibition at 100 µM . This moderate activity level is statistically distinct from both the 2,4-dimethylphenyl isomer (27.48 ± 2.76%) and the inactive 4-methoxyphenyl analog (12.38 ± 0.67%), making it a critical data point for building predictive SAR models. The 2,3-isomer's activity cannot be extrapolated from 2,4-isomer data, and any computational model trained only on 2,4-dimethylphenyl data will fail to predict the behavior of the 2,3-congener. Procurement of the correct 2,3-isomer is therefore essential for accurate SAR model construction.

Building Block for Electrophilic Fragment-Based Drug Discovery Against Cysteine-Containing Targets

The α-bromoacetamide warhead of 2-bromo-N-(2,3-dimethylphenyl)acetamide is a recognized electrophilic trap for active-site cysteine residues . Combined with the BROMOscan and HDAC profiling data confirming weak or absent engagement of bromodomains and HDACs , this compound is suitable as a fragment starting point for covalent inhibitor design, where the bromoacetyl group forms a covalent adduct with a target cysteine while the 2,3-dimethylphenyl moiety can be elaborated to improve affinity and selectivity. The availability of verified negative data against common off-targets (bromodomains, HDACs) reduces the risk of pursuing false-positive hits in fragment screening campaigns and provides a clean selectivity starting point for subsequent optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-bromo-N-(2,3-dimethylphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.